2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride
CAS No.: 60342-93-0
Cat. No.: VC7984730
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70
* For research use only. Not for human or veterinary use.
![2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride - 60342-93-0](/images/structure/VC7984730.png)
Specification
CAS No. | 60342-93-0 |
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Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.70 |
IUPAC Name | 2-(1-phenylpropan-2-ylamino)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-9(12-8-11(13)14)7-10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3,(H,13,14);1H |
Standard InChI Key | MZFGTKFKDGQRBF-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=CC=C1)NCC(=O)O.Cl |
Canonical SMILES | CC(CC1=CC=CC=C1)NCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-(1-phenylpropan-2-ylamino)acetic acid hydrochloride, reflecting its substitution pattern. It is alternatively known as N-(Carboxymethyl) amphetamine HCl and 2-[(1-phenylpropan-2-yl)amino]acetic acid hydrochloride . The CAS registry number 60342-93-0 uniquely identifies it in chemical databases.
Molecular Structure and Conformation
The compound consists of a phenyl ring attached to a propan-2-ylamine group, which is further substituted with a carboxymethyl moiety. The hydrochloride salt form enhances its solubility in polar solvents. Key structural features include:
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A chiral center at the propan-2-yl carbon, leading to potential stereoisomerism.
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A planar phenyl ring conjugated to the amine group, influencing electronic properties.
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A carboxylate group capable of hydrogen bonding and ionic interactions .
The 3D conformation, as modeled in PubChem, shows a staggered arrangement of the phenyl and carboxymethyl groups, minimizing steric hindrance .
Table 1: Key Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 229.70 g/mol | |
Parent Compound | N-(1-Methyl-2-phenylethyl)glycine | |
SMILES Notation | CC(CC1=CC=CC=C1)NCC(=O)O.Cl |
Synthesis and Production
Reductive Amination Protocol
A validated synthesis route involves the reductive amination of 1-phenyl-2-propanone (phenylacetone) with glycine derivatives. As demonstrated in a laboratory-scale procedure3:
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Reaction Setup: Phenylacetone is reacted with sodium cyanoborohydride () in the presence of glycine under acidic conditions (pH 3).
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Acidification: Concentrated hydrochloric acid is added to precipitate the hydrochloride salt, yielding a crude product.
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Purification: Recrystallization in acetone produces a pinkish-white crystalline solid with a reported yield of 1.90 g3.
Critical Reaction Parameters:
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Temperature: Maintained below 25°C to prevent side reactions.
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Solvent System: Dichloromethane (DCM) and acetone for solubility control.
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Purification: Hot filtration and slow cooling optimize crystal purity3.
Industrial-Scale Considerations
While laboratory methods prioritize precision, industrial production would employ continuous flow reactors to enhance scalability. Automated systems could regulate stoichiometry and pH, ensuring batch consistency.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form confers high solubility in water and polar aprotic solvents (e.g., DMSO, ethanol). The compound is hygroscopic, necessitating storage in desiccated environments . Stability studies indicate degradation above 150°C, with decomposition products including chlorinated hydrocarbons and CO .
Spectroscopic Characterization
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